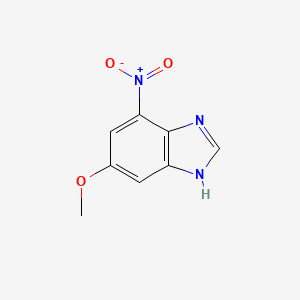
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a nitrophenoxy group attached to an ethyl hydrazine moiety, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of p-nitrophenol with ethylene oxide to form 2-(p-nitrophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield (2-(p-Nitrophenoxy)ethyl)hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.
類似化合物との比較
Similar Compounds
(2-(p-Aminophenoxy)ethyl)hydrazine hydrochloride: Similar structure but with an amino group instead of a nitro group.
(2-(p-Methoxyphenoxy)ethyl)hydrazine hydrochloride: Contains a methoxy group instead of a nitro group.
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride: Contains a chloro group instead of a nitro group.
Uniqueness
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
特性
CAS番号 |
69782-14-5 |
|---|---|
分子式 |
C8H12ClN3O3 |
分子量 |
233.65 g/mol |
IUPAC名 |
[2-(4-nitrophenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H |
InChIキー |
VVHCBDPECUGWEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


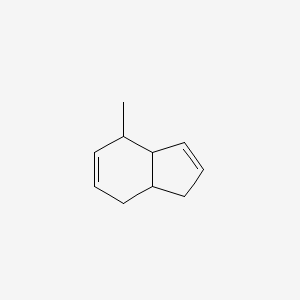
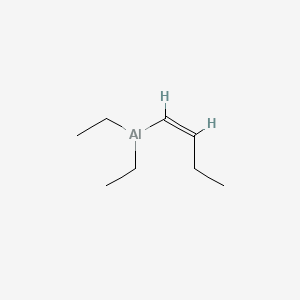
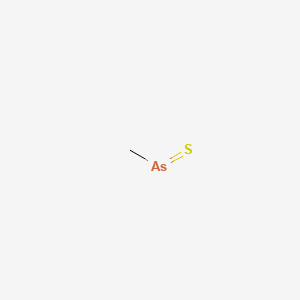
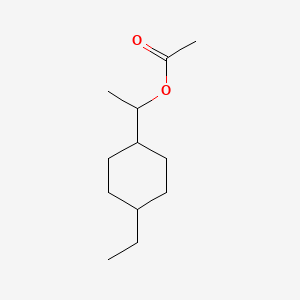






![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
